molecular formula C20H24N2O5S B5226840 N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide

N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No.: B5226840
M. Wt: 404.5 g/mol
InChI Key: MWVAZPGSDWKUHR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a potassium channel blocker that is commonly used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide blocks potassium channels by binding to the channel pore and preventing the flow of potassium ions through the channel. This results in membrane depolarization and inhibition of action potential firing. The specific binding site of this compound on potassium channels is located in the S6 helix of the channel pore, which is a critical region for ion selectivity and gating.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific potassium channels that are blocked. In cardiac tissue, this compound has been shown to prolong the QT interval and increase the risk of arrhythmias. In pancreatic beta cells, this compound inhibits insulin secretion by blocking the ATP-sensitive potassium channels. In neurons, this compound increases excitability by blocking the M-current potassium channels. In cancer cells, this compound inhibits proliferation and induces apoptosis by blocking the voltage-gated potassium channels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for potassium channels. By selectively blocking potassium channels, researchers can investigate the physiological and pathological roles of these channels in different tissues and organs. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to block other ion channels such as calcium and sodium channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more selective potassium channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of potassium channels in other diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, the use of this compound in drug discovery and development is an area of potential future research, as it may be possible to develop new drugs that target specific potassium channels for the treatment of various diseases.

Synthesis Methods

The synthesis method of N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves several steps. First, 2-methyl-5-(4-morpholinylsulfonyl)benzenesulfonyl chloride is reacted with 2-ethoxyaniline to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is commonly used in scientific research to study the role of potassium channels in various biological processes. It has been shown to block the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac repolarization. This makes this compound a valuable tool for studying the mechanisms underlying cardiac arrhythmias and other cardiovascular diseases.
In addition to its cardiovascular applications, this compound has also been used to study the role of potassium channels in other biological processes such as insulin secretion, neuronal excitability, and cancer cell proliferation. Its ability to block potassium channels makes it a useful tool for investigating the physiological and pathological roles of these channels in different tissues and organs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-19-7-5-4-6-18(19)21-20(23)17-14-16(9-8-15(17)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVAZPGSDWKUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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